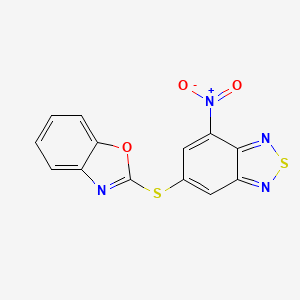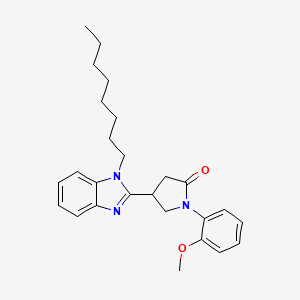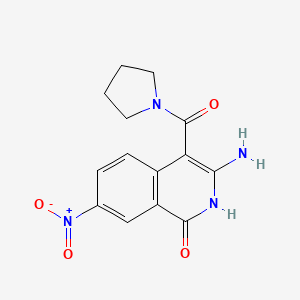![molecular formula C12H15N5O3S B11490987 N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide](/img/structure/B11490987.png)
N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide is a chemical compound that features a tetrazole ring, a cyclopropyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Ethoxy Group: The tetrazole derivative is then reacted with an ethoxy group through an etherification reaction.
Introduction of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield a tetrazole oxide, while reduction of the sulfonamide group may produce a primary amine.
Scientific Research Applications
N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer properties.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: It can be used in studies to understand the interaction of tetrazole derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these compounds. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
- N-cyclopropyl-4-[2-(tetrazol-1-yl)ethoxy]benzenesulfonamide
Uniqueness
N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide is unique due to its combination of a tetrazole ring, a cyclopropyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H15N5O3S |
|---|---|
Molecular Weight |
309.35 g/mol |
IUPAC Name |
N-cyclopropyl-4-[2-(tetrazol-1-yl)ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C12H15N5O3S/c18-21(19,14-10-1-2-10)12-5-3-11(4-6-12)20-8-7-17-9-13-15-16-17/h3-6,9-10,14H,1-2,7-8H2 |
InChI Key |
MDNCMHPHDYJKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)OCCN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[5-(4-ethoxyphenyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11490916.png)
![3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B11490918.png)

![4-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11490934.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11490939.png)
![Urea, 1-cyclopropylmethyl-3-[1-(3-isopropenylphenyl)-1-methylethyl]-1-propyl-](/img/structure/B11490940.png)
![Methyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B11490942.png)

![[2-chloro-5-(methylsulfanyl)phenyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B11490954.png)
![2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11490957.png)
![4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B11490959.png)


![6-bromo-3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B11490981.png)
